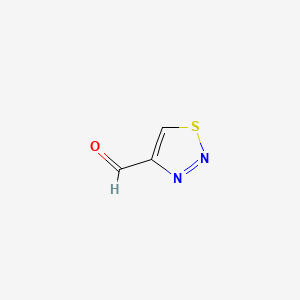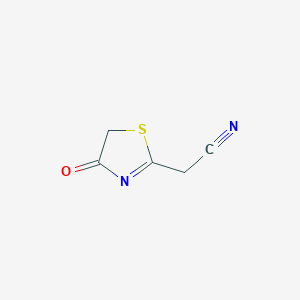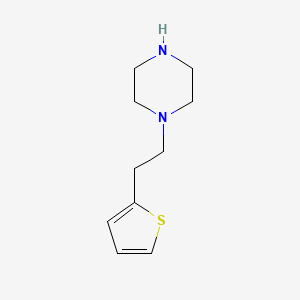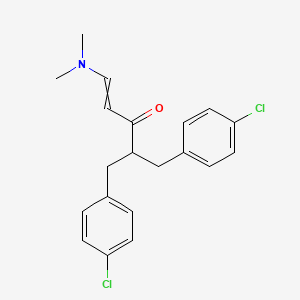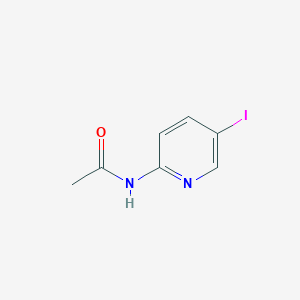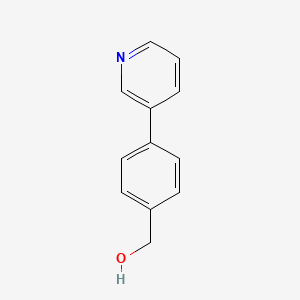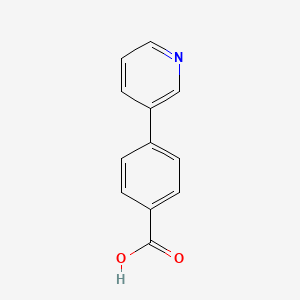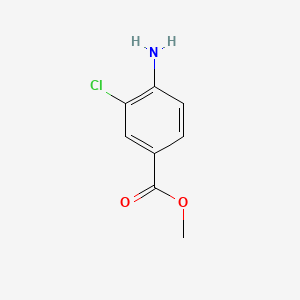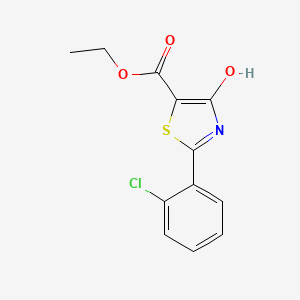
Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate is a compound that falls within the broader category of thiazole derivatives. These compounds are of significant interest due to their diverse range of biological activities and applications in pharmaceutical chemistry. Although the provided papers do not directly discuss this exact compound, they provide valuable insights into the synthesis, properties, and applications of closely related thiazole derivatives.
Synthesis Analysis
The synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, which are structurally similar to the compound of interest, has been achieved through a cyclocondensation reaction facilitated by ultrasound irradiation, leading to high yields and regioselectivity . Another related synthesis involves the one-pot reaction of 2-chloro-1,3-dicarbonyl compounds with thioureas or thioamides in the presence of an ionic liquid to produce functionalized ethyl 1,3-thiazole-5-carboxylates . These methods highlight the potential for efficient and selective synthesis routes that could be adapted for the synthesis of ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate.
Molecular Structure Analysis
The molecular structure of related compounds has been supported by crystallographic data, which is crucial for understanding the geometry and electronic configuration of these molecules . The photophysical properties of ethyl 2-arylthiazole-5-carboxylates, which share a similar thiazole core, have been studied, revealing that their absorptions are mainly due to π→π* transitions, indicating a conjugated system that could be present in the compound of interest .
Chemical Reactions Analysis
The reactivity of thiazole derivatives can be quite diverse. For instance, ethyl 2-iodothiazole-5-carboxylate undergoes photochemical reactions to form various isothiazole derivatives . This suggests that ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate may also participate in photochemical reactions, potentially leading to interesting photochemical properties or applications as a sensitizer in photo-oxidation processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The photophysical studies of ethyl 2-arylthiazole-5-carboxylates have shown fluorescence, which could imply that the compound of interest may also exhibit such properties . The fluorescence is possibly due to dual emission from different excited states, which is an important characteristic for applications in materials science and sensing technologies .
Aplicaciones Científicas De Investigación
For instance, indole derivatives, which are structurally similar to the compound you mentioned, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds have been used in a variety of scientific fields, including medicinal chemistry, pharmacology, and biochemistry .
In terms of application methods and experimental procedures, these can vary widely depending on the specific application and field of study. For example, in medicinal chemistry, these compounds might be synthesized and then tested in vitro or in vivo for their biological activity .
As for the results or outcomes, again, this can depend on the specific application. In some cases, these compounds might show promising activity against a particular disease or condition, while in other cases, they might not be effective .
Additionally, indole derivatives, which are structurally similar to the compound you mentioned, have been found to possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Additionally, indole derivatives, which are structurally similar to the compound you mentioned, have been found to possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c1-2-17-12(16)9-10(15)14-11(18-9)7-5-3-4-6-8(7)13/h3-6,15H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZWINIFAXHZFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654359 |
Source


|
| Record name | 2-(2-Chlorophenyl)-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate | |
CAS RN |
262856-07-5 |
Source


|
| Record name | 2-(2-Chlorophenyl)-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

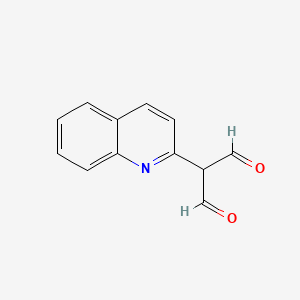
![1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine](/img/structure/B1301800.png)
